molecular formula C18H18N2O3 B167541 5-Benzyloxy-DL-tryptophan CAS No. 1956-25-8

5-Benzyloxy-DL-tryptophan

Cat. No. B167541
CAS RN: 1956-25-8
M. Wt: 310.3 g/mol
InChI Key: DFGNDJBYANKHIO-UHFFFAOYSA-N
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Description

5-Benzyloxy-DL-tryptophan is a tryptophan metabolite . It is formed by the hydrolysis of L-tryptophan by hydrochloric acid . It has been shown to have physiological effects .


Synthesis Analysis

The synthesis of 5-Benzyloxy-DL-tryptophan is carried out by alkylating glycine in the Ni (II) complex of its Schiff base with S-2-N- (N′-benzylpropyl)aminobenzophenone, followed by chromatographic separation of the mixture of diastereomeric alkylated complexes .


Molecular Structure Analysis

The molecular formula of 5-Benzyloxy-DL-tryptophan is C18H18N2O3 . The IUPAC name is 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid . The InChI is 1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22) .


Physical And Chemical Properties Analysis

5-Benzyloxy-DL-tryptophan is a solid at 20 degrees Celsius . It should be stored under inert gas and it is sensitive to light and air . Its molecular weight is 310.35 g/mol .

Scientific Research Applications

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Results : Studies have revealed the role of tryptophan derivatives in homeostasis and the synthesis of neurotransmitters like serotonin .

Methods of Application : Pharmacokinetic studies and receptor binding assays are conducted to understand its interaction with biological systems .

Results : Clinical studies have shown that derivatives of tryptophan can be used as adjuvant therapy in conditions like tumor growth attenuation .

Methods of Application : Animal models and neuroimaging techniques are employed to study the effects of tryptophan on brain function and structure .

Results : Findings suggest that tryptophan metabolites influence adult neurogenesis and could be linked to the modulation of memory and learning .

Methods of Application : Protein engineering and genetic studies are used to assess the incorporation of tryptophan into proteins and its effects on protein function .

Results : Research indicates that tryptophan’s unique properties are essential for protein stability and function .

Methods of Application : Clinical trials and biomarker analysis are performed to evaluate the diagnostic potential of tryptophan levels in patients .

Results : Tryptophan and its metabolites have been identified as potential biomarkers for early detection of diabetes mellitus complications .

.

Methods of Application : Laser-induced breakdown spectroscopy (LIBS) combined with machine learning algorithms like Principal Component Analysis (PCA), Logistic Regression (LR), and Support Vector Machine (SVM) are used for the identification .

Results : The technique has demonstrated high accuracy, with recognition rates of approximately 93 – 100%, indicating its potential as a reliable method for separating optical isomers .

Results : The synthesized peptides are used in various biological studies and have applications in drug development and therapeutic treatments .

Methods of Application : Advanced spectroscopy and imaging techniques are used to analyze the material properties at the molecular level .

Results : Research has indicated the possibility of developing materials that can be used in medical imaging and as part of biosensors .

Methods of Application : Field studies and laboratory simulations are conducted to monitor the environmental fate of tryptophan derivatives .

Results : Findings have provided insights into the biodegradation pathways and the environmental impact of tryptophan-based compounds .

Methods of Application : Food samples are analyzed using chromatography and spectrometry to detect the presence and changes in tryptophan content .

Results : Studies have shown that tryptophan levels can be an indicator of food quality and shelf life .

Methods of Application : Genetic engineering and plant breeding techniques are applied to introduce tryptophan derivatives into crops .

Results : Experimental crops have demonstrated improved growth rates and resilience to environmental stressors .

Safety And Hazards

When handling 5-Benzyloxy-DL-tryptophan, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNDJBYANKHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxy-DL-tryptophan

CAS RN

1956-25-8, 6383-70-6
Record name 5-(Phenylmethoxy)tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-25-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzyloxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzyloxytryptophan
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1956-25-8
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Record name 5-benzyloxy-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AJ MORRIS, MD ARMSTRONG - The Journal of Organic …, 1957 - ACS Publications
… N-Carbobenzoxy-5-benzyloxy-DL-tryptophan was then prepared and was resolved by … The yield of 5-hydroxy-Ltryptophan fromN-carbobenzoxy-5-benzyloxy-DLtryptophan was 42…
Number of citations: 9 pubs.acs.org
RS de Ropp, A Furst - Brain Research, 1966 - Elsevier
… Of 11 tryptophan analogs (including 5-HTP), the most active inhibitors were 6-amino-oL-tryptophan (20~ at 1 X 10 -4 M) and 5-benzyloxy-DL-tryptophan (15~o at 1 × 10 -~ M). …
Number of citations: 14 www.sciencedirect.com
F Sasse, M Buchholz, J Berlin - Zeitschrift für Naturforschung C, 1983 - degruyter.com
Fourteen tryptophan analogues have been characterized with regard to their growth inhibitory effects on Catharanthus roseus cell cultures, their inhibitory effect on anthranilate …
Number of citations: 46 www.degruyter.com
AA Raval, NM Shah - The Journal of Organic Chemistry, 1957 - ACS Publications
… N-Carbobenzoxy-5-benzyloxy-DL-tryptophan was then prepared and was resolved by … The yield of 5-hydroxy-Ltryptophan fromN-carbobenzoxy-5-benzyloxy-DLtryptophan was 42…
Number of citations: 14 pubs.acs.org
K Park, A Gopalsamy, A Aplasca, JW Ellingboe… - Bioorganic & medicinal …, 2009 - Elsevier
… The title compound was prepared by using same procedure for the synthesis of 11a except using 5-benzyloxy-dl-tryptophan instead of 5-methyl-dl-tryptophan. H NMR (DMSO-d 6 ): 400 …
Number of citations: 30 www.sciencedirect.com
JB Borra - 2005 - getd.libs.uga.edu
… When 5-methoxytryptophan was replaced by the larger 5-benzyloxy-DL-tryptophan (fig. 2.23) there was no substrate or inhibitor activity, indicating that the size of the active site ‘pocket’ …
Number of citations: 2 getd.libs.uga.edu
EM Pich, V Solfrini, G Biagini, K Fuxe… - Acta physiologica …, 1990 - Wiley Online Library
Indole‐pyruvic acid was studied for its short‐ and long‐term effects on electro‐encephalographic sleep and on food intake in rats implanted with cortical and muscular electrodes. …
Number of citations: 8 onlinelibrary.wiley.com
KM Massimine - 2006 - search.proquest.com
Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii, a pathogen that causes toxoplasmosis, are two apicomplexan parasites responsible for considerable …
Number of citations: 2 search.proquest.com

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